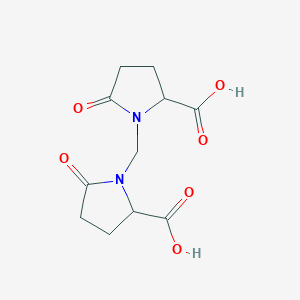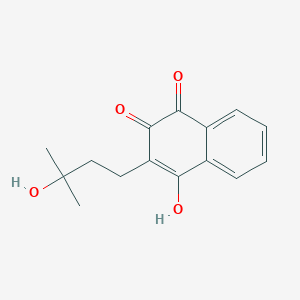
4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione, also known as Juglone, is a natural compound found in the roots, leaves, and fruits of the black walnut tree. It has been used for centuries in traditional medicine for its antimicrobial, anti-inflammatory, and anticancer properties. In recent years, Juglone has gained attention in scientific research for its potential application in various fields.
Wirkmechanismus
4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione exerts its biological effects through multiple mechanisms. It can induce oxidative stress, leading to cell death in cancer cells. It can also inhibit the activity of various enzymes involved in inflammation and immune response, such as cyclooxygenase and nitric oxide synthase. Additionally, 4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione can activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione has been shown to have various biochemical and physiological effects. It can induce DNA damage and oxidative stress, leading to cell death in cancer cells. It can also modulate the activity of various signaling pathways involved in inflammation and immune response. Furthermore, 4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione has been found to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione has several advantages for lab experiments. It is readily available and easy to synthesize. Additionally, it has been extensively studied, and its biological effects are well characterized. However, 4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione has some limitations as well. It can be toxic at high concentrations, limiting its use in certain experiments. Furthermore, its solubility in water is low, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are several future directions for 4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione research. One potential area is the development of 4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione derivatives with improved solubility and reduced toxicity. Additionally, the use of 4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione in combination with other anticancer agents could enhance its therapeutic efficacy. Furthermore, the potential use of 4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease warrants further investigation. Finally, the development of novel drug delivery systems for 4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione could improve its bioavailability and therapeutic efficacy.
Synthesemethoden
4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione can be synthesized through the oxidation of 5-hydroxy-1,4-naphthoquinone or by the extraction and purification of Juglans regia leaves and fruits. The latter method is more commonly used due to its higher yield and purity.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione has been extensively studied for its potential therapeutic effects. It has been shown to have antimicrobial activity against various bacteria, fungi, and viruses. Additionally, 4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione has exhibited anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis. Furthermore, 4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione has been found to have anticancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo.
Eigenschaften
CAS-Nummer |
15298-01-8 |
|---|---|
Produktname |
4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione |
Molekularformel |
C15H16O4 |
Molekulargewicht |
260.28 g/mol |
IUPAC-Name |
4-hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione |
InChI |
InChI=1S/C15H16O4/c1-15(2,19)8-7-11-12(16)9-5-3-4-6-10(9)13(17)14(11)18/h3-6,16,19H,7-8H2,1-2H3 |
InChI-Schlüssel |
XKHIPCDZGJWMJE-UHFFFAOYSA-N |
SMILES |
CC(C)(CCC1=C(C2=CC=CC=C2C(=O)C1=O)O)O |
Kanonische SMILES |
CC(C)(CCC1=C(C2=CC=CC=C2C(=O)C1=O)O)O |
Andere CAS-Nummern |
15298-01-8 |
Synonyme |
2-Hydroxy-3-(3-hydroxy-3-methylbutyl)-1,4-naphthalenedione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



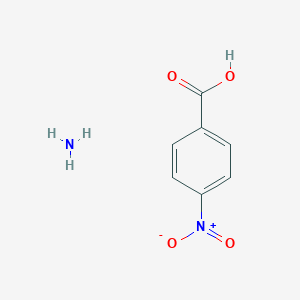





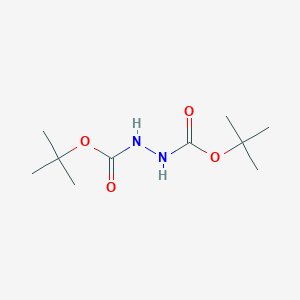


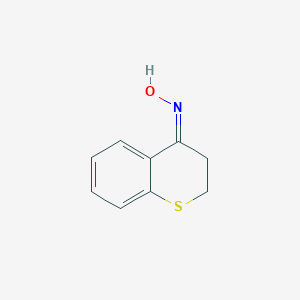
![1,4-Dithia-8-aza-spiro[4.5]decane hydrochloride](/img/structure/B98517.png)
